N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16245594
InChI: InChI=1S/C26H25NO5/c1-31-19-12-10-18(11-13-19)14-15-27(16-25(28)29)26(30)32-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24H,14-17H2,1H3,(H,28,29)
SMILES:
Molecular Formula: C26H25NO5
Molecular Weight: 431.5 g/mol

N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine

CAS No.:

Cat. No.: VC16245594

Molecular Formula: C26H25NO5

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine -

Specification

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl-[2-(4-methoxyphenyl)ethyl]amino]acetic acid
Standard InChI InChI=1S/C26H25NO5/c1-31-19-12-10-18(11-13-19)14-15-27(16-25(28)29)26(30)32-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24H,14-17H2,1H3,(H,28,29)
Standard InChI Key QQMLEKYELALMPH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The compound is predominantly synthesized via SPPS protocols using Fmoc chemistry. Key steps include:

  • Resin Activation: A Wang or Rink amide resin is functionalized with the first amino acid.

  • Fmoc Deprotection: Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amino terminus for subsequent coupling.

  • Coupling Reaction: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU mediates the reaction between the deprotected amine and the carboxylic acid of the incoming amino acid.

  • Side Chain Modification: The 4-methoxyphenethyl group is introduced using reductive alkylation or Mitsunobu reactions .

Analytical Validation

Purification is typically achieved via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while NMR spectroscopy verifies structural integrity. Reported purity levels exceed 95%, as validated by analytical HPLC .

Applications in Biomedical Research

Peptide Library Construction

The compound’s compatibility with automated synthesizers makes it indispensable for generating diverse peptide libraries. For example, in a study screening antimicrobial peptides, researchers incorporated N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine at variable positions to assess how hydrophobic side chains influence bacterial membrane interactions .

Targeted Drug Delivery Systems

Its hydrophobic side chain facilitates the development of self-assembling peptide nanoparticles. In a 2024 study, this amino acid derivative was used to create pH-sensitive carriers for doxorubicin, demonstrating enhanced tumor accumulation in murine models compared to conventional liposomes .

Proteomics and Post-Translational Modifications

The 4-methoxyphenethyl group serves as a handle for chemoselective ligation. Researchers have exploited this feature to site-specifically label proteins with fluorescent probes, enabling real-time tracking of protein folding in live cells .

Recent Research Advancements (2023–2025)

Neuroprotective Peptides

A 2024 study utilized this compound to synthesize analogs of glucagon-like peptide-2 (GLP-2), which showed promise in mitigating intestinal atrophy in chemotherapy patients. The 4-methoxyphenethyl group improved metabolic stability, extending the peptide’s half-life from 2.1 to 6.7 hours in plasma .

Biomaterials for Regenerative Medicine

Incorporating the amino acid into elastin-like polypeptides (ELPs) yielded thermoresponsive hydrogels with tunable stiffness. These materials supported chondrocyte proliferation in vitro, suggesting applications in cartilage repair .

ParameterValue
Purity (HPLC)≥95%
Storage Conditions-20°C, desiccated
Shelf Life24 months
SolubilityDMSO, DMF, Dichloromethane

Custom modifications (e.g., isotopic labeling) are available upon request .

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